molecular formula C13H18BrNO2S B5006850 4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]thiomorpholine

4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]thiomorpholine

Cat. No.: B5006850
M. Wt: 332.26 g/mol
InChI Key: YTOKYKMARDDHNP-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]thiomorpholine is an organic compound that belongs to the class of thiomorpholines It features a brominated dimethoxyphenyl group attached to a thiomorpholine ring

Properties

IUPAC Name

4-[(5-bromo-2,4-dimethoxyphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-16-12-8-13(17-2)11(14)7-10(12)9-15-3-5-18-6-4-15/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOKYKMARDDHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCSCC2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) in acetone under reflux conditions to achieve bromination . The resulting brominated intermediate is then reacted with thiomorpholine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]thiomorpholine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The brominated dimethoxyphenyl group may interact with biological receptors or enzymes, leading to various biological effects. The thiomorpholine ring can also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to other similar compounds

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